molecular formula C12H11NO3 B1586427 3-Anilino-4-ethoxycyclobut-3-ene-1,2-dione CAS No. 42132-09-2

3-Anilino-4-ethoxycyclobut-3-ene-1,2-dione

Cat. No. B1586427
CAS RN: 42132-09-2
M. Wt: 217.22 g/mol
InChI Key: WJHCIIWYNPNBMY-UHFFFAOYSA-N
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Patent
US06696469B2

Procedure details

0.01 mol of aniline is added to a solution of 0.01 mol of 3,4-diethoxy-3-cyclobutene-1,2-dione in 30 ml of anhydrous ethanol. The mixture is refluxed for 12 hours and the precipitate that forms is filtered off while hot. The resulting residue is solidified in the presence of ether enabling the expected product to be isolated.
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:8]([O:10][C:11]1[C:12](=O)[C:13](=[O:18])[C:14]=1[O:15]CC)[CH3:9]>C(O)C>[NH:1]([C:12]1[C:13](=[O:18])[C:14](=[O:15])[C:11]=1[O:10][CH2:8][CH3:9])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0.01 mol
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
0.01 mol
Type
reactant
Smiles
C(C)OC=1C(C(C1OCC)=O)=O
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for 12 hours
Duration
12 h
FILTRATION
Type
FILTRATION
Details
the precipitate that forms is filtered off while hot
CUSTOM
Type
CUSTOM
Details
to be isolated

Outcomes

Product
Name
Type
Smiles
N(C1=CC=CC=C1)C1=C(C(C1=O)=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.